CB2 Receptor Affinity: 1,2,4-Oxadiazole Core Demonstrates Superior Potency Over 1,3,4-Oxadiazole Regioisomers
In a direct head-to-head comparison, the 1,2,4-oxadiazole core, as found in 3-(2-bromophenyl)-1,2,4-oxadiazole, confers significantly higher CB2 receptor binding affinity than its 1,3,4-oxadiazole bioisostere. This was quantified in a study where the 1,3,4-oxadiazole derivatives 9a and 9b showed a 10- and 50-fold reduction in CB2 affinity compared to their 1,2,4-oxadiazole counterparts 1a and 1b, respectively [1]. This demonstrates that the regioisomeric replacement is not functionally equivalent.
| Evidence Dimension | CB2 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 1,2,4-oxadiazole derivative 1b: Ki = 2.5 nM (high affinity baseline) [1] |
| Comparator Or Baseline | 1,3,4-oxadiazole derivative 9b: Ki = 125 nM [1] |
| Quantified Difference | 50-fold reduced affinity (higher Ki) |
| Conditions | Radioligand displacement assay using human CB2 receptor |
Why This Matters
This data provides a compelling quantitative rationale for selecting a 1,2,4-oxadiazole over a 1,3,4-oxadiazole core to maintain target potency in CB2-related drug discovery programs.
- [1] Heimann, D., Börgel, F., de Vries, H., Patberg, M., & Wünsch, B. (2017). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. MedChemComm, 8(8), 1697-1705. View Source
